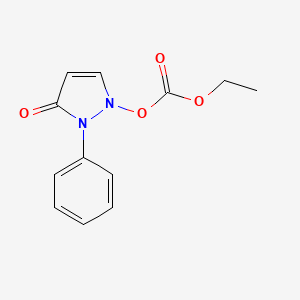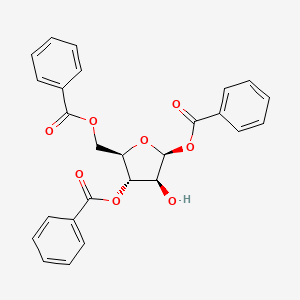
1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl carbonate group attached to the pyrazole ring, which is further substituted with a phenyl group and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate typically involves the reaction of ethyl chloroformate with 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the anhydrous environment required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl carbonate group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Hydroxyl-substituted pyrazoles.
Substitution: Various alkyl or aryl-substituted pyrazoles.
Scientific Research Applications
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The presence of the keto group and the phenyl ring enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate can be compared with other pyrazole derivatives such as:
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but contains a carbamothioyl group instead of an ethyl carbonate group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring, making them structurally more complex.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds contain additional nitrogen atoms in their ring structure, leading to different chemical properties.
The uniqueness of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71486-50-5 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl (3-oxo-2-phenylpyrazol-1-yl) carbonate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)18-13-9-8-11(15)14(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
LGWFCQQARLTHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON1C=CC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)




![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)
![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)




